Cas no 1560591-71-0 (Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate)
Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5-ethyl-, ethyl ester
- Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
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- Inchi: 1S/C12H20O3/c1-3-9-6-5-7-12(8-9)10(15-12)11(13)14-4-2/h9-10H,3-8H2,1-2H3
- InChI Key: XANGDHGFAHSFPT-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)C21CCCC(CC)C2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 251
- XLogP3: 2.8
- Topological Polar Surface Area: 38.8
Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-699832-0.05g |
ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1560591-71-0 | 0.05g |
$683.0 | 2023-03-10 | ||
| Enamine | EN300-699832-0.1g |
ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1560591-71-0 | 0.1g |
$715.0 | 2023-03-10 | ||
| Enamine | EN300-699832-0.25g |
ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1560591-71-0 | 0.25g |
$748.0 | 2023-03-10 | ||
| Enamine | EN300-699832-0.5g |
ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1560591-71-0 | 0.5g |
$781.0 | 2023-03-10 | ||
| Enamine | EN300-699832-1.0g |
ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1560591-71-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-699832-2.5g |
ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1560591-71-0 | 2.5g |
$1594.0 | 2023-03-10 | ||
| Enamine | EN300-699832-5.0g |
ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1560591-71-0 | 5.0g |
$2360.0 | 2023-03-10 | ||
| Enamine | EN300-699832-10.0g |
ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1560591-71-0 | 10.0g |
$3500.0 | 2023-03-10 |
Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Research Brief on Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1560591-71-0): Recent Advances and Applications
Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1560591-71-0) is a spirocyclic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique spirocyclic structure, has shown promise in various applications, including drug discovery, medicinal chemistry, and material science. Recent studies have focused on its synthesis, structural modifications, and potential biological activities, making it a subject of growing interest among researchers.
The synthesis of Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has been optimized in recent years, with several research groups reporting improved methodologies. A 2023 study published in the Journal of Organic Chemistry detailed a novel catalytic approach using palladium-based catalysts, which significantly enhanced the yield and purity of the compound. This advancement is particularly relevant for large-scale production, addressing previous challenges related to scalability and cost-effectiveness.
In terms of biological activity, preliminary investigations have revealed that Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. A recent in vitro study demonstrated its potential as a lead compound for developing anti-inflammatory agents, with IC50 values comparable to those of existing therapeutics. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic properties.
Beyond its pharmaceutical applications, this compound has also been explored in material science. Its spirocyclic structure imparts unique physicochemical properties, making it a candidate for designing novel polymers and coatings. A 2024 study highlighted its use in developing thermally stable materials with applications in aerospace and electronics industries. These interdisciplinary applications underscore the versatility of Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate.
Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its potential toxicity profiles are areas requiring further investigation. Ongoing research aims to address these gaps, with several collaborative projects between academia and industry underway. The integration of computational modeling and high-throughput screening techniques is expected to accelerate the discovery of derivatives with enhanced properties.
In conclusion, Ethyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1560591-71-0) represents a compelling area of research with broad implications for drug development and material science. Continued exploration of its synthesis, biological activity, and applications will likely yield significant advancements in the coming years. Researchers are encouraged to leverage interdisciplinary approaches to unlock the full potential of this intriguing compound.
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